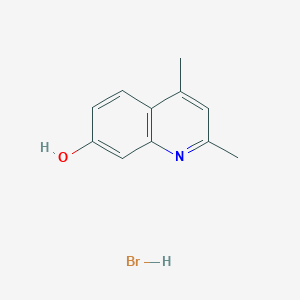

2,4-Dimethylquinolin-7-ol;hydrobromide

Description

2,4-Dimethylquinolin-7-ol hydrobromide (CAS: 662) is a hydrobromide salt of a quinoline derivative characterized by methyl groups at positions 2 and 4 of the quinoline core and a hydroxyl group at position 5. Its molecular formula is C₁₁H₁₂NOHBr, with a molecular weight of approximately 270.14 g/mol. The hydrobromide salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical and chemical research applications. Suppliers such as Beijing Qiannianren Shengwu Technology and Alantic Research Chemicals Ltd. provide this compound in industrial and research grades, emphasizing its use in drug synthesis and intermediate preparation .

Properties

IUPAC Name |

2,4-dimethylquinolin-7-ol;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO.BrH/c1-7-5-8(2)12-11-6-9(13)3-4-10(7)11;/h3-6,13H,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYSIMWEIAFIAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2)O)C.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylquinolin-7-ol;hydrobromide typically involves the reaction of 2,4-dimethylquinoline with hydrobromic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The process may involve multiple steps, including the preparation of intermediates and purification of the final product .

Industrial Production Methods

Industrial production of 2,4-Dimethylquinolin-7-ol;hydrobromide may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the compound. The production process is designed to be efficient and cost-effective, ensuring a consistent supply of high-quality material .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylquinolin-7-ol;hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into different quinoline-based structures.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives .

Scientific Research Applications

Scientific Research Applications

A. Medicinal Chemistry

- Anticancer Activity : Research indicates that quinoline derivatives exhibit promising anticancer properties. For instance, derivatives similar to 2,4-Dimethylquinolin-7-ol have shown significant anti-proliferative effects against various cancer cell lines, including breast (MCF-7) and pancreatic (Panc-1) cancer cells. A notable study demonstrated that a related compound achieved an IC50 value of 1.2 µM against MCF-7 cells, indicating potent activity .

- Mechanism of Action : The mechanism often involves cell cycle arrest and induction of apoptosis, as evidenced by caspase activation studies and annexin V-FITC staining techniques . These findings suggest that 2,4-Dimethylquinolin-7-ol; hydrobromide may act on critical pathways involved in cancer cell survival.

B. Organic Synthesis

- Reagent in Organic Reactions : This compound serves as a valuable reagent in organic synthesis, particularly in the formation of more complex molecular structures. Its ability to participate in various chemical transformations makes it a versatile building block for synthesizing pharmaceuticals and agrochemicals .

- Fluorescent Dyes : The compound has applications in developing fluorescent dyes for high-tech applications, such as liquid crystals used in electro-optical displays . Its unique chemical structure allows it to absorb and emit light effectively, making it suitable for these applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2,4-Dimethylquinolin-7-ol;hydrobromide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives are structurally diverse, with variations in substituent groups and salt forms significantly influencing their physicochemical and biological properties. Below is a detailed comparison of 2,4-dimethylquinolin-7-ol hydrobromide with analogous compounds:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects: Methyl vs. Methoxy Groups: The methyl groups in 2,4-dimethylquinolin-7-ol hydrobromide increase lipophilicity compared to the methoxy groups in 6,7-dimethoxyquinolin-4-ol, which may affect membrane permeability in biological systems . Bromo Substitutions: Brominated derivatives like 4,7-dibromo-2-propylquinoline hydrobromide exhibit higher molecular weights and are utilized in industrial applications due to their stability and reactivity .

Salt Forms: Hydrobromide salts (e.g., 2,4-dimethylquinolin-7-ol hydrobromide) generally exhibit improved aqueous solubility compared to their free-base counterparts. For example, dextromethorphan hydrobromide (a related salt) shows enhanced bioavailability in pharmaceutical formulations .

Isoquinoline derivatives (e.g., 7-bromo-2-methyl-1,4-dihydroisoquinolin-3-one) are explored for kinase inhibition, highlighting the pharmacological versatility of brominated quinoline analogs .

Synthetic Routes: Bromination methods (e.g., using carbon tetrabromide and triphenylphosphine, as in ) are common for introducing bromo groups in quinoline cores . Hydrobromide salt formation often involves acid-base reactions with HBr, as seen in the synthesis of eletriptan hydrobromide polymorphs .

Table 2: Physicochemical Properties

| Property | 2,4-Dimethylquinolin-7-ol hydrobromide | 6,7-Dimethoxyquinolin-4-ol | 4,7-Dibromo-2-propylquinoline hydrobromide |

|---|---|---|---|

| Solubility in Water | High (due to hydrobromide salt) | Moderate | Low (lipophilic substituents dominate) |

| Melting Point | Not reported | 289–290°C | Not reported |

| Stability | Hygroscopic | Stable under dry conditions | Stable; industrial-grade handling |

Biological Activity

2,4-Dimethylquinolin-7-ol;hydrobromide is a compound that has garnered attention in the scientific community due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₁BrN₁O

- IUPAC Name : 2,4-dimethylquinolin-7-ol;hydrobromide

This compound is a derivative of quinoline, which is known for its diverse biological activities. The presence of hydroxyl and methyl groups in specific positions on the quinoline ring enhances its reactivity and potential therapeutic effects.

Antimicrobial Properties

Recent studies have indicated that 2,4-Dimethylquinolin-7-ol;hydrobromide exhibits significant antimicrobial activity against various pathogens. A comparative analysis of its efficacy against common bacterial strains is shown in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Candida albicans | 64 |

These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

The anticancer properties of 2,4-Dimethylquinolin-7-ol;hydrobromide have also been investigated. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, particularly in breast and colon cancer models. The findings are summarized in Table 2.

| Cell Line | IC₅₀ (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis via caspase activation | |

| HT-29 (Colon Cancer) | 15 | Inhibition of cell proliferation |

The exact mechanism by which 2,4-Dimethylquinolin-7-ol;hydrobromide exerts its biological effects is not fully elucidated. However, preliminary studies suggest that it may interact with specific molecular targets involved in cell signaling pathways. Its action appears to be mediated through:

- Inhibition of DNA Synthesis : Leading to cell cycle arrest.

- Induction of Reactive Oxygen Species (ROS) : Contributing to oxidative stress in cancer cells.

- Modulation of Apoptotic Pathways : Enhancing the expression of pro-apoptotic factors.

Case Studies

A notable case study involved the application of this compound in a preclinical model of breast cancer. The administration of varying doses resulted in a significant reduction in tumor size compared to control groups. The study highlighted the potential for further clinical exploration:

"The use of 2,4-Dimethylquinolin-7-ol;hydrobromide demonstrated promising results in reducing tumor burden and improving survival rates in mice models" .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dimethylquinolin-7-ol hydrobromide, and how can reaction conditions be optimized?

- Methodology : Begin with quinoline core synthesis via cyclization of substituted anilines or via Friedländer condensation. For methylation at positions 2 and 4, use alkylation agents (e.g., methyl iodide) under basic conditions. Introduce the hydroxyl group at position 7 via directed ortho-metalation or electrophilic substitution. Salt formation with hydrobromic acid requires stoichiometric control and solvent selection (e.g., methanol/water mixtures) to ensure crystallization .

- Validation : Monitor intermediates via TLC and confirm final structure using -NMR and FT-IR. Purity assessment via HPLC (e.g., C18 column, 0.1% TFA in mobile phase) .

Q. How can the hydrobromide salt form be structurally characterized to confirm protonation sites and hydrogen bonding patterns?

- Methodology : Perform single-crystal X-ray diffraction (SCXRD) to resolve protonation at the quinoline nitrogen. Use Cambridge Structural Database (CSD) comparisons to identify common hydrogen bonding motifs in hydrobromide salts (e.g., N–H···Br interactions). Complement with solid-state -NMR to assess crystallinity .

- Data Interpretation : Analyze bond lengths and angles in SCXRD data; shorter N–Br distances confirm protonation. Compare hydrogen bond networks to pharmaceutical salts in CSD .

Q. Which analytical techniques are critical for assessing purity and regulatory compliance of the compound?

- Methodology :

- Impurity Profiling : Use HPLC-UV with a phenyl-hexyl column (gradient: acetonitrile/water + 0.1% formic acid) to detect phenolic impurities (limit: <0.1%) .

- Residual Solvents : Apply GC-MS with headspace sampling per ICH Q3C guidelines.

- Water Content : Karl Fischer titration to ensure anhydrous basis compliance (e.g., <0.5% w/w) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s antioxidant activity and relate it to structural features?

- Experimental Design :

- In Vitro Assays : Use DPPH radical scavenging (0.1–100 µM concentration range) and compare to galantamine hydrobromide’s enol-mediated activity .

- Structure-Activity Analysis : Synthesize analogs lacking the 7-OH group or modifying methylation to test radical scavenging dependency. Confirm via ESR spectroscopy for ROS quenching .

- In Vivo Relevance : Compare plasma concentrations (10–15 µM) achievable in rodent models to therapeutic ranges. Use lipid bilayer models to assess membrane penetration .

Q. How can contradictions in reported protonation sites of hydrobromide salts be resolved?

- Approach :

- Computational Modeling : Use DFT calculations (B3LYP/6-311+G(d,p)) to predict protonation energetics at quinoline N vs. adjacent sites.

- Experimental Validation : Conduct --HMBC NMR in DMSO-d6 to detect NH protons. Cross-validate with SCXRD of multiple batches .

- Case Study : Compare to structurally characterized N,4-diaryl thiazole hydrobromides, where protonation occurs at the most basic nitrogen .

Q. What in vivo models are suitable for studying the compound’s cholinergic effects, and how should dosing regimens be optimized?

- Model Selection :

- Scopolamine-Induced Cognitive Deficit : Inject 2 mg/kg scopolamine hydrobromide (i.p.) in rodents for 11 days to mimic cholinergic dysfunction. Administer test compound orally (1–10 mg/kg) pre- or post-induction .

- Behavioral Metrics : Use Morris water maze for spatial memory and passive avoidance tests.

- Dosing Considerations : Adjust based on pharmacokinetic data (e.g., Tmax, Cmax) from LC-MS/MS plasma analysis. Account for blood-brain barrier penetration via logP calculations (target: 2–3) .

Q. How can researchers address batch-to-batch variability in pharmacological activity linked to salt form stability?

- Stability Studies :

- Accelerated Degradation : Expose samples to 40°C/75% RH for 3 months. Monitor hydrobromide dissociation via ion chromatography (Br⁻ quantification).

- pH-Solubility Profile : Use shake-flask method across pH 1–7.4 to identify precipitation thresholds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.